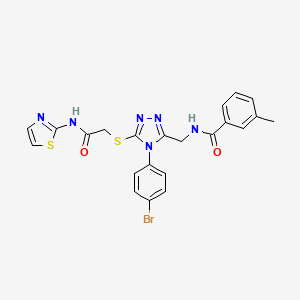

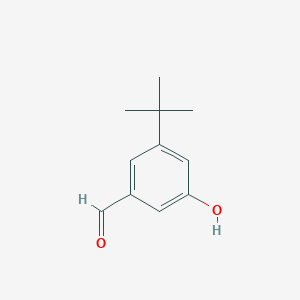

![molecular formula C16H13ClN2O2S B2982806 (2E)-7-chloro-2-[(2-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one CAS No. 338417-12-2](/img/structure/B2982806.png)

(2E)-7-chloro-2-[(2-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a Schiff base, which is a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group - but not hydrogen. Schiff bases are often used as ligands in coordination chemistry and are of interest in various fields because of their diverse biological activity .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be planar around the C=N bond due to the nature of the double bond. The compound might exist in the keto-enamine tautomeric form and adopt a Z configuration .Chemical Reactions Analysis

Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition. They can also act as ligands to form coordination complexes with metal ions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the specific structure of the compound. Schiff bases generally have high melting points and are crystalline solids that are soluble in organic solvents .Scientific Research Applications

Antibacterial and Radical Scavenging Activities : A study synthesized a novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which showed potential in preliminary evaluations for antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).

Synthesis and Biological Activity : Another study focused on synthesizing and testing the biological activity of 4-(N-arylidene acetylhydrazido)-1,4-benzothiazin-2,3-diones, azetidinones, and thiazolidinones, highlighting their antibacterial and antifungal properties (Hogale & Uthale, 1990).

Antibacterial Activity of Triazino Benzothiazoles : Research on 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazoles demonstrated their promising antibacterial activity, showcasing the potential of benzothiazole derivatives in antimicrobial applications (Vartale et al., 2008).

Synthesis of Tricyclic 1,4-Benzothiazinones : A study on the synthesis of new tricyclic 1,4-benzothiazinones explored the potential of these compounds in various chemical applications (Deshmukh et al., 2003).

Antitumor Agents : The structure-activity relationship of novel rhodacyanine dyes, including benzothiazole derivatives, was studied for their antitumor properties. This research provides insights into the development of new antitumor agents (Kawakami et al., 1998).

Antimicrobial Activity of Pyridine Derivatives : This study synthesized new pyridine derivatives, including benzothiazole compounds, and evaluated their antimicrobial activities, offering insights into the development of novel antimicrobial agents (Patel et al., 2011).

Anticancer Evaluation of 4-Thiazolidinones : Research on 4-thiazolidinones containing benzothiazole moiety highlighted their significant in vitro anticancer activity against various cancer cell lines, indicating their potential as anticancer compounds (Havrylyuk et al., 2010).

Optical Properties in Aluminum and Zinc Complexes : A study focused on the synthesis of aluminum and zinc complexes with benzothiazole derivatives, investigating their spectroscopic, thermal, thermomechanical, and optical properties (Barberis & Mikroyannidis, 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2E)-7-chloro-2-[(2-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-21-13-5-3-2-4-11(13)18-9-15-16(20)19-12-7-6-10(17)8-14(12)22-15/h2-9,18H,1H3,(H,19,20)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYFHHUQFCMESC-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

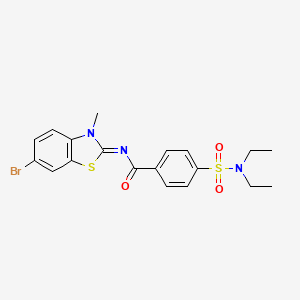

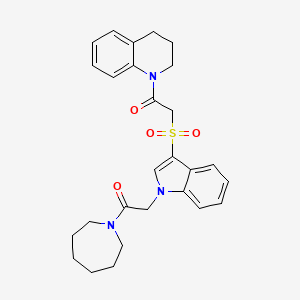

![N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2982723.png)

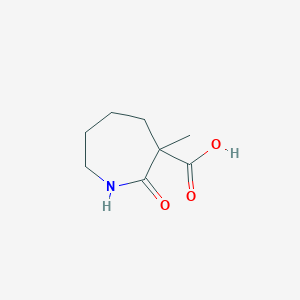

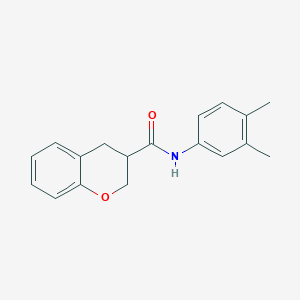

![6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol](/img/structure/B2982729.png)

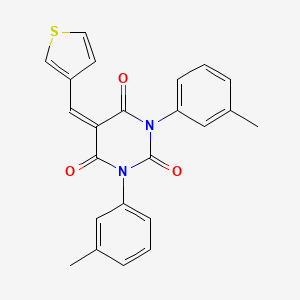

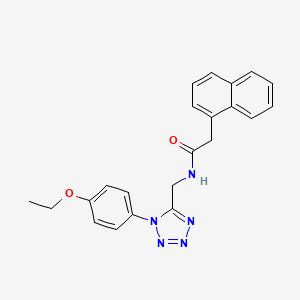

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2982731.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole](/img/structure/B2982736.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2982742.png)

![N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide](/img/structure/B2982744.png)